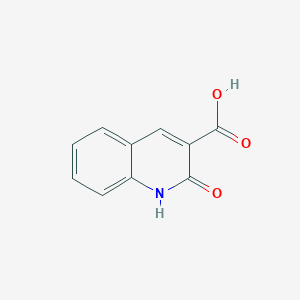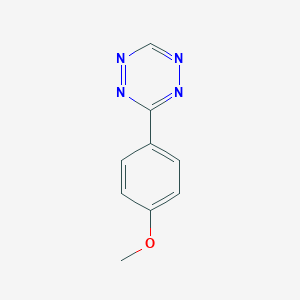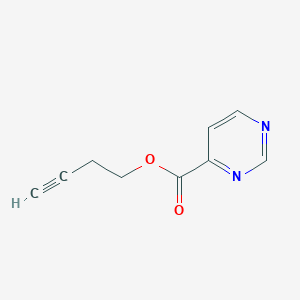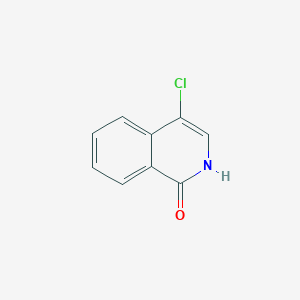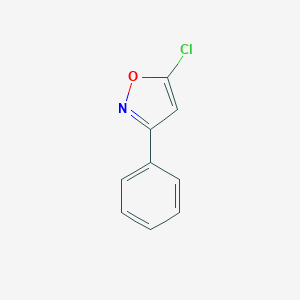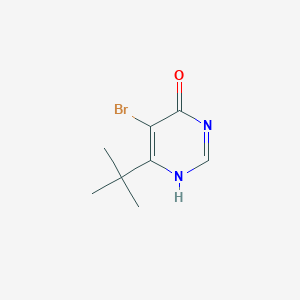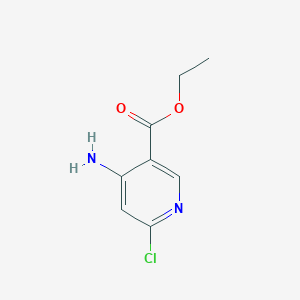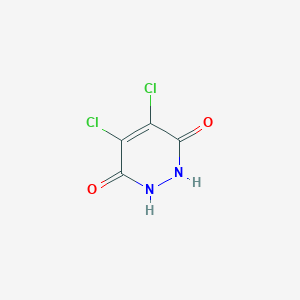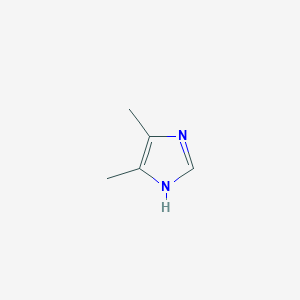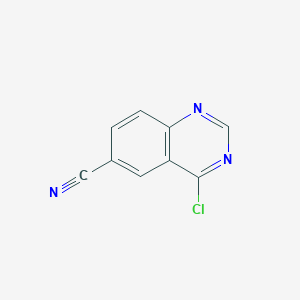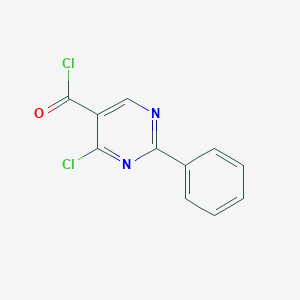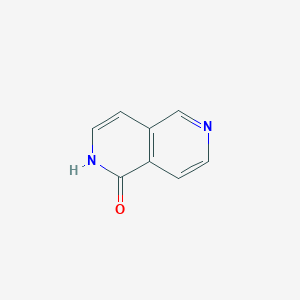
1-Benzyluracil
Vue d'ensemble
Description
1-Benzyluracil is a chemical compound with the linear formula C11H10N2O2 . It has a molecular weight of 202.215 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
The synthesis of 6-arylmethyl derivatives of uracil, which includes 1-Benzyluracil, involves several methods . These methods allow for the modification of the structure and composition of the bridge linking the aryl and heterocyclic fragments . The synthesis of annelated derivatives of 6-benzyluracil is also described .Molecular Structure Analysis
The molecular structure of 1-Benzyluracil is represented by the linear formula C11H10N2O2 . It has a molecular weight of 202.215 .Applications De Recherche Scientifique
1. Inhibition of Uridine Phosphorylase
1-Benzyluracil derivatives are potent inhibitors of uridine phosphorylase, an enzyme involved in the pyrimidine salvage pathway, with implications in cancer chemotherapy and treatment of HIV-infection. For example, (Lin & Liu, 1985) found acyclic nucleosides derived from 1-benzyluracil to be very potent inhibitors of this enzyme without apparent cytotoxicity. Furthermore, (Orr et al., 1995) synthesized a series of aryl-substituted 1-benzyluracils, identifying compounds with enhanced potency as UrdPase inhibitors.
2. Antiviral Activity
1-Benzyluracil derivatives exhibit significant antiviral properties. (Tanaka et al., 2010) synthesized 6-benzyl analogs of 1-benzyluracil, which showed potent anti-HIV-1 activity. These compounds inhibited HIV-1 replication in cell culture, indicating their potential as selective anti-HIV agents.
3. Photophysics and Photochemistry
1-Benzyluracil is also used in studies of DNA-protein cross-linking models. (Micciarelli et al., 2014) investigated the photophysical and photochemical properties of 5-benzyluracil and its analogs, providing insights into the proximity relations of DNA bases with aromatic amino acids.
4. Enhancement of Drug Bioavailability
Improving the solubility and bioavailability of pharmaceutical compounds is a crucial application of 1-benzyluracil derivatives. (Demchenko et al., 2020) developed tablet formulations based on 1-benzyluracil derivatives to enhance the solubility and bioavailability of drugs for HIV treatment.
5. Cancer Chemotherapy
Some 1-benzyluracil derivatives have been explored for their potential in cancer chemotherapy. (Saito et al., 1999) studied benzamide derivatives, including 1-benzyluracil, for their ability to inhibit histone deacetylase, indicating their potential for use in novel chemotherapeutic strategies.
Propriétés
IUPAC Name |
1-benzylpyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c14-10-6-7-13(11(15)12-10)8-9-4-2-1-3-5-9/h1-7H,8H2,(H,12,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYBPQVFJJKEBLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CC(=O)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80285494 | |
| Record name | 1-Benzyluracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80285494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyluracil | |
CAS RN |
717-00-0 | |
| Record name | NSC42056 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42056 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Benzyluracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80285494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Benzyluracil | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


